Bactoprenol

Description

Properties

IUPAC Name |

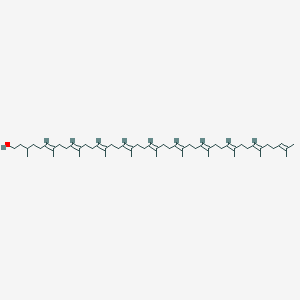

(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H92O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,55-56H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAIICFZMLQZKW-CYAIWNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H92O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12777-41-2 | |

| Record name | Bactoprenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling Bactoprenol: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and seminal characterization of bactoprenol, a pivotal lipid carrier molecule in bacterial cell wall biosynthesis. We delve into the foundational 1966 study by Thorne and Kodicek, which first named and structurally elucidated this C55 isoprenoid alcohol. This document summarizes the key quantitative data, presents detailed experimental protocols from this landmark research, and visualizes the critical biosynthetic pathways and experimental workflows. The information contained herein offers a comprehensive resource for researchers in microbiology, biochemistry, and antibiotic development, providing a solid foundation for understanding the significance of this compound as a therapeutic target.

Introduction

The integrity of the bacterial cell wall is paramount for survival, making its biosynthetic pathways attractive targets for antimicrobial agents. A central player in the construction of the peptidoglycan layer is a long-chain lipid alcohol that acts as a carrier for the hydrophilic peptidoglycan precursors, shuttling them across the hydrophobic cell membrane. This crucial molecule was first systematically characterized and named This compound in a landmark 1966 paper by K.J. Thorne and E. Kodicek.[1][2] Their work, published in The Biochemical Journal, laid the groundwork for our understanding of this essential component of bacterial physiology.

This guide revisits their pioneering research, offering a detailed overview of the discovery and initial characterization of this compound. We will examine the experimental evidence that led to its structural determination and provide a clear summary of its physicochemical properties. Furthermore, this document will detail the methodologies employed by Thorne and Kodicek, offering a glimpse into the analytical techniques of the era.

Discovery and Initial Characterization

This compound was identified as the most abundant lipid derived from mevalonic acid in three species of Lactobacillus.[1][2] The initial investigation by Thorne and Kodicek aimed to elucidate the structure of this previously uncharacterized lipid. Their research culminated in the identification of this compound as a C55 isoprenoid alcohol.[1][2]

Quantitative Data Summary

The initial characterization of this compound yielded several key quantitative parameters that were instrumental in determining its structure. These findings are summarized in the table below.

| Property | Value | Method of Determination | Reference |

| Molecular Weight | 768 | Mass Spectrometry | [1][2] |

| Chemical Formula | C55H90O | Deduced from molecular weight and structural analysis | [1][2] |

| Number of Isoprene Units | 11 (10 unsaturated, 1 saturated) | Mass Spectrometry and Nuclear Magnetic Resonance | [1][2] |

| Number of Double Bonds | 10 | Deduced from hydrogenation experiments and NMR | [1][2] |

| Functional Groups | Hydroxyl group | Infrared Spectroscopy and Acetylation | [1][2] |

Experimental Protocols

The following sections detail the key experimental methodologies employed by Thorne and Kodicek in their 1966 study.

Isolation and Purification of this compound from Lactobacillus

Objective: To isolate and purify this compound from Lactobacillus species for structural analysis.

Methodology:

-

Bacterial Culture and Lipid Extraction:

-

Lactobacillus species were cultured in a suitable growth medium.

-

The bacterial cells were harvested by centrifugation.

-

The cell pellet was subjected to lipid extraction using a chloroform-methanol solvent system.

-

-

Saponification and Unsaponifiable Fraction Extraction:

-

The crude lipid extract was saponified using alcoholic potassium hydroxide to hydrolyze ester-linked lipids.

-

The unsaponifiable fraction, containing this compound, was extracted with diethyl ether.

-

-

Column Chromatography:

-

The unsaponifiable lipid fraction was subjected to column chromatography on alumina (Grade III).

-

The column was eluted with a gradient of diethyl ether in light petroleum.

-

Fractions were collected and monitored for the presence of this compound.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

The this compound-containing fractions from column chromatography were further purified by preparative TLC on silica gel G plates.

-

The plates were developed with a specific solvent system to separate this compound from other lipids.

-

The band corresponding to this compound was scraped from the plate and the lipid was eluted from the silica gel with diethyl ether.

-

Structural Elucidation Techniques

Objective: To determine the chemical structure of the purified this compound.

Methodologies:

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel G plates.

-

Mobile Phase (Solvent System): Benzene-chloroform (1:1, v/v).

-

Visualization: Iodine vapor.

-

Procedure: Purified this compound, along with its acetylated and hydrogenated derivatives, were spotted on a TLC plate and developed in the solvent system. The migration distance (Rf value) was compared to that of known isoprenoid alcohols like dolichol.

-

-

Mass Spectrometry:

-

Instrumentation: A.E.I. MS9 mass spectrometer.

-

Sample Introduction: Direct insertion probe.

-

Ionization: Electron impact (EI).

-

Analysis: The mass spectrum of the purified this compound was recorded to determine its molecular weight and fragmentation pattern, which provided information about the number of isoprene units.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: Varian Associates A-60 spectrometer.

-

Solvent: Carbon tetrachloride (CCl4).

-

Standard: Tetramethylsilane (TMS) as an internal standard.

-

Analysis: The proton NMR spectrum was analyzed to determine the number and types of protons present in the molecule, confirming the isoprenoid structure and the presence of double bonds.

-

-

Infrared (IR) Spectroscopy:

-

Instrumentation: A spectrophotometer capable of measurements in the infrared region.

-

Sample Preparation: The sample was prepared as a thin film or in a suitable solvent.

-

Analysis: The IR spectrum was examined for characteristic absorption bands, such as a broad band around 3300-3400 cm⁻¹, indicative of a hydroxyl (-OH) group.

-

Signaling Pathways and Experimental Workflows

The discovery of this compound was a critical step in understanding the intricate process of bacterial cell wall synthesis. The following diagrams illustrate the central role of this compound in this pathway and the workflow for its initial characterization.

Caption: The this compound cycle in peptidoglycan synthesis.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

The seminal work of Thorne and Kodicek in 1966 provided the scientific community with the first detailed characterization of this compound, a molecule now recognized as a cornerstone of bacterial cell wall biosynthesis. Their meticulous application of the analytical techniques of their time successfully unveiled the structure of this C55 isoprenoid alcohol, paving the way for decades of research into its function and its potential as an antibiotic target. This technical guide serves as a testament to their foundational research and provides contemporary scientists with a comprehensive understanding of the origins of our knowledge of this essential bacterial lipid. The continued study of this compound and its associated enzymes remains a promising avenue for the development of novel therapeutics to combat bacterial infections.

References

The Linchpin of Bacterial Cell Wall Construction: A Technical Guide to Bactoprenol Biosynthesis and Its Regulation

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the biosynthesis and regulation of bactoprenol, a critical lipid carrier molecule essential for the construction of the bacterial cell wall. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents. By detailing the enzymatic pathway, regulatory mechanisms, and key experimental protocols, this guide aims to facilitate a deeper understanding of this vital bacterial process and inform the development of next-generation therapeutics that target this pathway.

Introduction: this compound, the Unsung Hero of Bacterial Survival

This compound, a 55-carbon isoprenoid alcohol (C55-P), is an indispensable component in the biosynthesis of the bacterial cell wall, a structure crucial for maintaining cell shape and protecting against osmotic lysis[1]. This lipid carrier molecule facilitates the transport of hydrophilic peptidoglycan precursors across the hydrophobic cytoplasmic membrane to the site of cell wall assembly[2]. Given its central role in this essential process and its absence in eukaryotes, the this compound biosynthesis pathway represents a highly attractive and specific target for the development of new antibacterial drugs[3][4].

The biosynthesis of this compound and its subsequent utilization in the lipid II cycle are complex, tightly regulated processes. A thorough understanding of the enzymes involved, their kinetics, and the mechanisms that control their activity is paramount for the rational design of effective inhibitors.

The Core Biosynthetic Pathway of this compound

The de novo synthesis of this compound initiates in the cytoplasm and culminates in the formation of undecaprenyl pyrophosphate (UPP), the diphosphorylated form of this compound. This process is catalyzed by a single enzyme, undecaprenyl pyrophosphate synthase (UppS).

The key steps in the pathway are as follows:

-

Initiation: The pathway begins with farnesyl pyrophosphate (FPP), a C15 isoprenoid.

-

Elongation: UppS catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP), a C5 isoprenoid, to the FPP starter molecule[3][5]. Each condensation reaction adds a five-carbon unit, extending the lipid chain.

-

Final Product: The final product of this series of condensations is undecaprenyl pyrophosphate (UPP), a C55 lipid pyrophosphate[3][4][5].

-

Activation: For this compound to function as a carrier, UPP must be dephosphorylated to undecaprenyl phosphate (Und-P or this compound-P) by a UPP phosphatase[1].

Quantitative Analysis of Key Pathway Components

The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. This section provides a summary of key quantitative data.

Enzyme Kinetics

The primary enzyme in this compound biosynthesis is Undecaprenyl Pyrophosphate Synthase (UppS). Its kinetic parameters are crucial for understanding the rate of UPP synthesis.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| UppS | Escherichia coli | FPP | ~0.4 | 2.5 | [5] |

| UppS | Escherichia coli | GGPP | 0.3 | 2.1 | [6] |

| UppS | Escherichia coli | GPP | 36.0 | 1.7 | [6] |

Table 1: Kinetic Parameters of Undecaprenyl Pyrophosphate Synthase (UppS)

Inhibitor Potency

Several compounds have been identified that inhibit UppS, representing potential starting points for antibiotic development. The half-maximal inhibitory concentration (IC50) is a key measure of their potency.

| Inhibitor | Target Enzyme | Organism | IC50 (µM) | Reference |

| Anthranilic Acid Derivative (Compound 2) | UppS | Escherichia coli | 25 | [3] |

| Viridicatumtoxin | UppS | Staphylococcus aureus | 4 | [7] |

| Spirohexaline | UppS | Staphylococcus aureus | 9 | [7] |

| Diphosphate | UppS | Bacteroides fragilis | 1000 | [4] |

Table 2: IC50 Values of Selected UppS Inhibitors

Cellular Concentrations of Pathway Intermediates

The cellular pools of this compound-linked intermediates provide insight into the flux and regulation of the cell wall biosynthesis pathway.

| Intermediate | Organism | Molecules per cell | Reference |

| Lipid I | Escherichia coli | ~700 - 2,000 | [8] |

| Lipid II | Escherichia coli | ~1,000 - 3,000 | [8] |

| Lipid II | Bacillus megaterium | ~34,000 | [8] |

| Total Lipid Intermediates | Staphylococcus aureus | ~50,000 | [8] |

Table 3: Estimated Cellular Concentrations of this compound-Linked Intermediates

Regulation of this compound Biosynthesis

The synthesis of this compound is a tightly controlled process to meet the cellular demands for cell wall precursors while preventing the wasteful expenditure of resources. Regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation

The expression of the uppS gene, which encodes for undecaprenyl pyrophosphate synthase, is subject to transcriptional control. In Escherichia coli, the expression of the upp gene (encoding uracil phosphoribosyltransferase, not UppS) is regulated by the intracellular concentration of UTP[9]. While the direct transcriptional regulation of uppS is less well-characterized, it is likely integrated with the overall regulation of cell wall synthesis and cell division genes. Bacterial gene expression is often controlled by operons, where repressors and activators bind to regulatory DNA sequences to modulate transcription in response to environmental cues[10]. The expression of genes involved in cell wall biosynthesis is expected to be coordinated with the cell cycle and growth rate.

Post-Translational Regulation and Feedback Inhibition

Post-translational regulation, particularly feedback inhibition, plays a crucial role in modulating the activity of the this compound biosynthesis pathway. The accumulation of pathway products can inhibit the activity of upstream enzymes. While direct feedback inhibition of UppS by UPP has been investigated, a more complex regulatory network involving downstream intermediates of the lipid II cycle is emerging.

// Feedback loops UPP -> UppS [color="#EA4335", style=dashed, arrowhead=tee, label="Potential Feedback\nInhibition"]; LipidII -> MraY [color="#EA4335", style=dashed, arrowhead=tee, label="Feedback Inhibition"];

} dot Caption: Regulatory feedback loops in the this compound and lipid II cycle pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound biosynthesis and its inhibition.

UppS Inhibition Assay (Radiolabeled Method)

This assay measures the activity of UppS by quantifying the incorporation of a radiolabeled substrate into the final product.

Materials:

-

Purified UppS enzyme

-

HEPES buffer (100 mM, pH 7.5)

-

KCl (50 mM)

-

MgCl2 (0.5 mM)

-

Farnesyl pyrophosphate (FPP) (1.5 µM)

-

[14C]-Isopentenyl pyrophosphate ([14C]-IPP) (12 µM)

-

DMSO

-

Test inhibitor compounds

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, FPP, and [14C]-IPP.

-

Add 2 µL of DMSO (vehicle control) or the test inhibitor dissolved in DMSO to the reaction mixture.

-

Initiate the reaction by adding the purified UppS enzyme. The final reaction volume is typically 40 µL.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring that substrate consumption does not exceed 30%.

-

Terminate the reaction by adding an equal volume of a quenching solution (e.g., 60% ethanol, 0.2 M EDTA).

-

Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the product (UPP) from the unreacted substrates.

-

Quantify the amount of radiolabeled product using a radioactivity scanner or by scraping the corresponding spot and measuring with a scintillation counter.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3][11]

In Vitro Peptidoglycan Synthesis Assay

This assay reconstitutes the later stages of peptidoglycan synthesis to monitor the activities of glycosyltransferases and transpeptidases using a radiolabeled lipid II substrate.

Materials:

-

Radiolabeled Lipid II

-

Purified penicillin-binding proteins (PBPs) or bacterial membrane preparations

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Muramidase

-

High-performance liquid chromatography (HPLC) system

-

Flow-through scintillation counter

Procedure:

-

Incubate the radiolabeled lipid II substrate with the source of peptidoglycan synthesizing enzymes (purified PBPs or membrane preparations) in the reaction buffer.

-

Allow the polymerization and cross-linking reactions to proceed for a specific time at an optimal temperature (e.g., 37°C).

-

Terminate the reaction, for example, by boiling.

-

Digest the resulting peptidoglycan polymers into muropeptides using muramidase.

-

Separate the muropeptide products by reverse-phase HPLC.

-

Quantify the amount of radioactivity in each peak using a flow-through scintillation counter to determine the extent of glycosyltransferase and transpeptidase activity[12].

Conclusion and Future Directions

This compound biosynthesis is a cornerstone of bacterial viability, making it a prime target for novel antibiotic discovery. This guide has provided a detailed overview of the biosynthetic pathway, its regulation, and key experimental approaches for its study. The quantitative data presented herein offers a valuable resource for computational modeling and rational drug design.

Future research should focus on several key areas:

-

Elucidation of Transcriptional Regulatory Networks: A deeper understanding of how uppS expression is coordinated with other cell cycle and cell wall synthesis genes is needed.

-

Structural Biology of Key Enzymes: High-resolution structures of UppS and this compound phosphatases in complex with substrates and inhibitors will be invaluable for structure-based drug design.

-

Discovery of Novel Inhibitors: High-throughput screening campaigns, coupled with the detailed biochemical assays described, will be essential for identifying new chemical scaffolds that inhibit this pathway.

-

In Vivo Validation: Promising inhibitors identified through in vitro studies must be rigorously tested in cellular and animal models to assess their efficacy and pharmacokinetic properties.

By continuing to unravel the complexities of this compound biosynthesis and its regulation, the scientific community can pave the way for the development of new and effective antibacterial therapies to combat the growing threat of antibiotic resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Product distribution and pre-steady-state kinetic analysis of Escherichia coli undecaprenyl pyrophosphate synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate and product specificities of cis-type undecaprenyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of bacterial undecaprenyl pyrophosphate synthase by small fungal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid Intermediates in the Biosynthesis of Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of upp expression in Escherichia coli by UTP-sensitive selection of transcriptional start sites coupled with UTP-dependent reiterative transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of the Wall: A Technical Guide to Bactoprenol's Function in Bacterial Cell Wall Formation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The bacterial cell wall is a critical structure for survival, maintaining cell shape and protecting against environmental stress. Its primary component, peptidoglycan, is a complex polymer whose synthesis is a major target for antibiotics. Central to this synthesis is bactoprenol, a C55 isoprenoid lipid carrier responsible for transporting peptidoglycan precursors across the cytoplasmic membrane. This technical guide provides an in-depth exploration of this compound's function, detailing its role in the transport cycle, its interaction with key enzymes, and the experimental methodologies used to study this essential process. Furthermore, this guide explores the inhibition of the this compound cycle as a strategy for novel antimicrobial drug development.

Introduction

The bacterial cell wall is a remarkable macromolecular structure that provides shape and osmotic protection to the bacterial cell. In most bacteria, the essential component of the cell wall is peptidoglycan (also known as murein), a polymer consisting of sugars and amino acids.[1] The biosynthesis of peptidoglycan is a complex process that occurs in three stages: cytoplasmic synthesis of precursors, membrane-associated assembly and transport of monomer units, and periplasmic polymerization and insertion into the existing cell wall.[2]

At the heart of the membrane-associated stage lies a crucial lipid carrier molecule: this compound. This compound, a 55-carbon isoprenoid alcohol, functions as a hydrophobic shuttle, transporting the hydrophilic peptidoglycan precursors across the lipid bilayer of the cytoplasmic membrane.[3][4] This process, known as the this compound cycle, is a fascinating example of molecular logistics and is absolutely essential for bacterial viability, making it an attractive target for antimicrobial agents.[5]

This guide will delve into the technical details of this compound's function, providing a comprehensive overview for researchers and professionals in the field of microbiology and drug development.

The this compound Cycle: A Molecular Shuttle Service

The this compound cycle is a multi-step process that facilitates the transport of a single peptidoglycan monomer from the cytoplasm to the periplasm. The cycle can be broken down into the following key stages:

-

Initiation: The cycle begins on the cytoplasmic face of the membrane, where this compound exists as this compound phosphate (BPP).[6]

-

Formation of Lipid I: The enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to BPP. This reaction releases UMP and forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I.[2][7]

-

Formation of Lipid II: The integral membrane enzyme MurG (UDP-N-acetylglucosamine:N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase) then transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, forming the disaccharide-pentapeptide precursor known as Lipid II.[2][8]

-

Translocation: Lipid II is then "flipped" across the cytoplasmic membrane to the periplasmic face. The exact mechanism of this translocation is still under investigation, but it is a critical step in delivering the peptidoglycan building block to the site of polymerization.[9]

-

Polymerization: In the periplasm, the disaccharide-pentapeptide unit of Lipid II is incorporated into the growing peptidoglycan chain through the action of penicillin-binding proteins (PBPs), which possess transglycosylase and transpeptidase activities.[2]

-

Recycling of this compound: Following the polymerization step, this compound is released as this compound pyrophosphate (BPP). BPP is then dephosphorylated by a phosphatase to regenerate this compound phosphate, which can then be flipped back to the cytoplasmic face of the membrane to initiate another round of transport.[10] The antibiotic bacitracin specifically inhibits this dephosphorylation step.[11]

Caption: The this compound Cycle.

Key Enzymes: MraY and MurG

The enzymes MraY and MurG are central to the membrane-associated steps of peptidoglycan synthesis and are essential for bacterial viability.

-

MraY (Phospho-MurNAc-pentapeptide translocase): MraY is an integral membrane protein that catalyzes the first committed step of the membrane cycle: the synthesis of Lipid I.[7] It is the target of several naturally occurring nucleoside antibiotics, including tunicamycin.[12]

-

MurG (Glycosyltransferase): MurG is a peripheral membrane protein that catalyzes the synthesis of Lipid II by transferring a GlcNAc moiety to Lipid I.[8] The structure of MurG has been solved, providing insights into its catalytic mechanism and its classification as a paradigm for a large superfamily of glycosyltransferases.[13]

Quantitative Data

Precise quantification of this compound and the kinetic parameters of its associated enzymes is crucial for understanding the dynamics of cell wall synthesis and for the development of targeted inhibitors.

| Parameter | Enzyme | Organism | Substrate(s) | Km | Vmax | Reference(s) |

| Kinetic Parameters | MraY | Bacillus subtilis | UDP-MurNAc-pentapeptide-DNS | 15.1 ± 1.2 µM | 1.8 ± 0.1 nmol/min/mg | [9] |

| Heptaprenyl-phosphate (C35-P) | 48.2 ± 5.3 µM | [9] | ||||

| MurG | Escherichia coli | UDP-GlcNAc | 100 µM (apparent) | Not specified | [14] | |

| Lipid I analogue | Not specified | Not specified | [14] | |||

| Abundance | This compound | Lactobacillus casei | - | Not applicable | ~0.02-0.03 µmol/g dry weight | [15] |

| Escherichia coli | - | ~500,000 molecules/cell | Not applicable | [16] |

Note: The abundance of this compound can vary depending on the bacterial species and growth conditions. The provided values are estimates from specific studies.

Experimental Protocols

Studying the function of this compound and its associated enzymes requires specialized in vitro assays. Below are detailed methodologies for key experiments.

In Vitro MraY Activity Assay (Fluorescence-Based)

This protocol is adapted from methods described for the characterization of MraY activity using a fluorescently labeled substrate.[9]

Objective: To measure the activity of MraY by monitoring the formation of fluorescently labeled Lipid I.

Materials:

-

Purified MraY enzyme preparation

-

Heptaprenyl-phosphate (C35-P) or Undecaprenyl-phosphate (C55-P)

-

UDP-MurNAc-pentapeptide-Dansyl (fluorescent substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 0.1% (w/v) Triton X-100

-

Stop Solution: 1 M HCl

-

Organic Solvent: Chloroform/Methanol (2:1, v/v)

-

96-well microplate (black, for fluorescence readings)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, C35-P (or C55-P) to a final concentration of 50 µM, and UDP-MurNAc-pentapeptide-Dansyl to a final concentration of 10 µM.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified MraY enzyme preparation to a final concentration of 1-5 µg/mL.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Extract the lipid components by adding 3 volumes of the organic solvent, vortexing vigorously, and centrifuging to separate the phases.

-

Carefully transfer the lower organic phase containing the fluorescent Lipid I to a fresh tube and evaporate the solvent under a stream of nitrogen.

-

Resuspend the dried lipid film in a known volume of methanol.

-

Transfer the resuspended sample to a 96-well microplate.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the dansyl group (e.g., Ex: 340 nm, Em: 520 nm).

-

A standard curve using known concentrations of a fluorescent lipid can be used to quantify the amount of Lipid I produced.

Caption: Workflow for the MraY Activity Assay.

In Vitro MurG Activity Assay (Radiochemical)

This protocol is based on established methods for measuring the glycosyltransferase activity of MurG using a radiolabeled substrate.[14]

Objective: To quantify the activity of MurG by measuring the incorporation of radiolabeled GlcNAc into Lipid II.

Materials:

-

Purified MurG enzyme preparation

-

Lipid I

-

UDP-[¹⁴C]GlcNAc (radiolabeled substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5% (w/v) Triton X-100

-

Stop Solution: 1% (w/v) SDS

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, Lipid I to a final concentration of 10 µM, and UDP-[¹⁴C]GlcNAc to a final concentration of 50 µM (with a specific activity of ~50 mCi/mmol).

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified MurG enzyme preparation to a final concentration of 0.5-2 µg/mL.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Spot the entire reaction mixture onto a glass fiber filter.

-

Wash the filter three times with 5 mL of 5% (w/v) trichloroacetic acid (TCA) to remove unincorporated UDP-[¹⁴C]GlcNAc.

-

Wash the filter once with 5 mL of ethanol.

-

Dry the filter completely under a heat lamp.

-

Place the dried filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The amount of Lipid II synthesized is calculated based on the specific activity of the UDP-[¹⁴C]GlcNAc.

Caption: Workflow for the MurG Activity Assay.

Regulation of the this compound Cycle

The biosynthesis of peptidoglycan is a tightly regulated process to ensure cell wall integrity during growth and division. Recent studies have revealed a feedback control mechanism for MraY activity. It is proposed that an excess of Lipid II in the periplasmic leaflet of the membrane can allosterically inhibit MraY, thus preventing the over-accumulation of peptidoglycan precursors and the sequestration of the limited pool of this compound.[17]

Caption: Feedback Regulation of MraY.

This compound as an Antibiotic Target

The essentiality and conservation of the this compound cycle across a wide range of bacteria make it an excellent target for the development of novel antibiotics. Several existing antibiotics are known to inhibit this cycle at different stages:

-

Tunicamycin: A nucleoside antibiotic that inhibits MraY.[12]

-

Bacitracin: A polypeptide antibiotic that inhibits the dephosphorylation of this compound pyrophosphate, thereby preventing the recycling of the lipid carrier.[11]

-

Friulimicin B: A lipopeptide antibiotic that forms a complex with this compound phosphate.[7]

-

Lantibiotics (e.g., Nisin): These peptides can bind to Lipid II, sequestering it and inhibiting its incorporation into the growing peptidoglycan chain.[5]

The development of new compounds that target different components of the this compound cycle is a promising strategy to combat the growing threat of antibiotic resistance.

Conclusion

This compound is a vital component of the bacterial cell wall synthesis machinery, acting as an indispensable lipid carrier for peptidoglycan precursors. The this compound cycle, with its key enzymes MraY and MurG, represents a highly orchestrated process that is essential for bacterial survival. A thorough understanding of the function, regulation, and inhibition of this cycle, facilitated by the experimental protocols outlined in this guide, is critical for the development of the next generation of antimicrobial therapies. As our knowledge of this intricate system deepens, so too will our ability to exploit its vulnerabilities in the fight against bacterial infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Assessing the mechanism of facilitated proton transport across GUVs trapped in a microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Membrane Phospholipid Alterations in Escherichia coli on Cellular Function and Bacterial Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Characterization of the Monofunctional Glycosyltransferase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. ijnrd.org [ijnrd.org]

- 12. Frontiers | Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress [frontiersin.org]

- 13. E. Coli MurG: a paradigm for a superfamily of glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal structure of the MurG:UDP-GlcNAc complex reveals common structural principles of a superfamily of glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The this compound content of plasma and mesosome membranes from Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Role of Outer Membrane Proteins and Lipopolysaccharides for the Sensitivity of Escherichia coli to Antimicrobial Peptides [frontiersin.org]

- 17. A feedback control mechanism governs the synthesis of lipid-linked precursors of the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of the Wall: A Technical Guide to Bactoprenol-Mediated Transport

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of Bactoprenol-mediated transport, a critical pathway in bacterial cell wall biosynthesis and a key target for novel antimicrobial agents. We will delve into the core molecular machinery, present key quantitative data, detail experimental protocols for studying this pathway, and visualize the intricate processes involved.

Introduction: this compound, the Essential Lipid Carrier

This compound is a C55 isoprenoid alcohol, a long, hydrophobic lipid that resides within the bacterial cytoplasmic membrane.[1][2] Its primary role is to act as a shuttle, transporting hydrophilic cell wall precursors from the cytoplasm, across the hydrophobic barrier of the cell membrane, to the periplasmic space where they are incorporated into the growing peptidoglycan and teichoic acid polymers.[3][4] This transport process, known as the this compound lipid carrier cycle, is indispensable for the survival of most bacteria, making it an attractive target for antibiotic development.

The Core Mechanism: The Lipid II Cycle

The best-characterized this compound-mediated transport system is the Lipid II cycle, which is responsible for the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. The cycle can be broken down into the following key stages:

Stage 1: Synthesis of Lipid I (Cytoplasmic Face)

The cycle begins on the inner leaflet of the cytoplasmic membrane. The enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to this compound phosphate (this compound-P), forming Lipid I and releasing UMP.[4]

Stage 2: Synthesis of Lipid II (Cytoplasmic Face)

Next, the glycosyltransferase MurG adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, creating the disaccharide-pentapeptide precursor known as Lipid II.[5] Lipid II is the complete monomeric building block of peptidoglycan.[6]

Stage 3: Translocation across the Membrane (Flipping)

Lipid II must then be translocated from the cytoplasmic leaflet to the periplasmic leaflet of the membrane. This "flipping" is a crucial step and is catalyzed by a flippase. While there has been some debate, the protein MurJ is now widely considered to be the primary Lipid II flippase in many bacteria.[5][7]

Stage 4: Polymerization and Cross-linking (Periplasmic Face)

Once on the outer face of the membrane, the disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains by peptidoglycan glycosyltransferases (PGTs). These chains are then cross-linked by transpeptidases (TPs), creating the strong, mesh-like peptidoglycan sacculus.[4] These enzymatic activities are often carried out by Penicillin-Binding Proteins (PBPs).

Stage 5: Recycling of this compound

After the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan, this compound is left in the membrane as this compound-pyrophosphate (this compound-PP). This molecule is then dephosphorylated by a phosphatase to regenerate this compound-P, which can then be flipped back to the cytoplasmic face to begin a new cycle of transport. The antibiotic bacitracin specifically inhibits this recycling step.[8]

Visualization of the Lipid II Cycle

// Cytoplasmic reactions UDP_MurNAc_pp -> MraY [arrowhead=vee]; Bactoprenol_P -> MraY [arrowhead=vee]; MraY -> Lipid_I [label="UMP", arrowhead=vee]; Lipid_I -> MurG [arrowhead=vee]; UDP_GlcNAc -> MurG [arrowhead=vee]; MurG -> Lipid_II_in [label="UDP", arrowhead=vee];

// Flipping Lipid_II_in -> MurJ [arrowhead=vee]; MurJ -> Lipid_II_out [arrowhead=vee];

// Periplasmic reactions Lipid_II_out -> PBP [arrowhead=vee]; PBP -> Peptidoglycan [arrowhead=vee]; PBP -> Bactoprenol_PP [arrowhead=vee]; Bactoprenol_PP -> Phosphatase [arrowhead=vee]; Phosphatase -> Bactoprenol_P_out [label="Pi", arrowhead=vee];

// Recycling Bactoprenol_P_out -> Bactoprenol_P [style=dashed, arrowhead=vee, label="Recycle"]; } The this compound-mediated Lipid II cycle for peptidoglycan synthesis.

This compound in Wall Teichoic Acid (WTA) Biosynthesis

In Gram-positive bacteria, this compound-P is also a crucial carrier for the biosynthesis of wall teichoic acids (WTAs), anionic polymers important for cell shape, division, and pathogenesis. The initial steps of WTA synthesis also occur on the cytoplasmic face of the membrane, where enzymes like TarO and TarA transfer sugar precursors to this compound-P.[7][9] The resulting this compound-linked WTA precursor is then thought to be flipped to the periplasmic side by an ABC transporter, TarGH, where it is attached to the peptidoglycan.[9][10]

The dual-use of this compound-P for both peptidoglycan and WTA synthesis means that these two pathways compete for a limited pool of this essential lipid carrier. This competition has implications for antibiotic action; for instance, antibiotics that sequester Lipid II can indirectly inhibit WTA synthesis by depleting the available this compound-P.[11]

Visualization of Competing Pathways

Quantitative Data

Understanding the kinetics and binding affinities within the this compound-mediated transport pathway is crucial for drug development. Below are tables summarizing key quantitative parameters.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate(s) | Km (µM) | Reference(s) |

| MraY | Bacillus subtilis | UDP-MurNAc-pentapeptide | 1.0 ± 0.3 (mM) | [1] |

| MraY | Bacillus subtilis | C55-P | 0.16 ± 0.08 (mM) | [1] |

| MurG | Escherichia coli | Follows an ordered Bi Bi mechanism where the donor sugar binds first. | N/A | [12] |

Note: Kinetic parameters for membrane-bound enzymes like MraY can vary significantly depending on the experimental conditions, such as the detergent or lipid environment used.

Table 2: Binding Affinities and Inhibition Constants of Antibiotics Targeting the Lipid II Cycle

| Antibiotic | Target | Organism/System | KD / IC50 | Reference(s) |

| Vancomycin | Lipid II | in vitro | KD = 0.537 ± 0.041 µM | |

| Oritavancin | Lipid II | in vitro | KD = 0.213 ± 0.060 µM | |

| Oritavancin | Amidated Lipid II | in vitro | KD = 0.066 ± 0.016 µM | |

| Mureidomycin Mix | MraY & MurG | Escherichia coli | IC50 available | [13] |

| Tunicamycin | MraY | in vitro | IC50 available | [14] |

Experimental Protocols

Investigating the this compound-mediated transport pathway requires specialized biochemical assays. Here, we provide detailed methodologies for key experiments.

In Vitro Lipid II Synthesis Assay

This assay reconstitutes the first two membrane-bound steps of the Lipid II cycle to screen for inhibitors of MraY and MurG.

Materials:

-

Membrane fraction containing overexpressed MraY (e.g., from E. coli or B. subtilis)

-

Purified MurG enzyme

-

This compound-P (C55-P)

-

UDP-MurNAc-pentapeptide

-

UDP-GlcNAc (can be radiolabeled, e.g., [14C]UDP-GlcNAc, for quantification)

-

Reaction Buffer: 60 mM Tris-HCl, 5 mM MgCl2, pH 7.5

-

Detergent (e.g., 0.5% w/v Triton X-100)

-

Quenching/Extraction Solvent: n-butanol/pyridine acetate (2:1, v/v), pH 4.2

-

TLC plates (Silica gel 60)

-

TLC developing solvent

-

Phosphomolybdic acid stain or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, detergent, MraY-containing membranes (e.g., 200 µg total protein), 5 nmol this compound-P, 50 nmol UDP-MurNAc-pentapeptide, and the test inhibitor at various concentrations.

-

Initiate Lipid I Synthesis: Incubate the mixture at 30°C for 30-60 minutes to allow for the synthesis of Lipid I.

-

Initiate Lipid II Synthesis: Add purified MurG and 50 nmol UDP-GlcNAc (including a radiolabeled tracer if desired) to the reaction mixture.

-

Incubation: Continue the incubation at 30°C for another 60 minutes.

-

Extraction: Stop the reaction and extract the lipid-linked intermediates by adding an equal volume of the n-butanol/pyridine acetate solvent. Vortex vigorously and centrifuge to separate the phases.

-

TLC Analysis: Carefully spot the organic (upper) phase onto a silica TLC plate.

-

Chromatography: Develop the TLC plate in an appropriate solvent system.

-

Visualization: Dry the plate and visualize the spots. If using a radiolabel, expose the plate to a phosphor screen. Alternatively, stain with phosphomolybdic acid and heat to reveal lipid-containing spots.

-

Quantification: If radiolabeled, the intensity of the Lipid II spot can be quantified using a phosphorimager to determine the IC50 of the inhibitor.

Thin-Layer Chromatography (TLC) for Lipid Intermediate Separation

TLC is a fundamental technique for separating and identifying the lipid intermediates of the peptidoglycan synthesis pathway.

Solvent Systems:

-

General Phospholipid Separation: Chloroform:Methanol:Water (65:25:4, v/v/v). In this system, Lipid II and this compound-P will have distinct Rf values.

-

Neutral Lipid Separation: Hexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v). This system is useful for separating less polar lipids.

Visualization Techniques:

-

Iodine Vapor: Place the dried TLC plate in a chamber with iodine crystals. Lipid spots will appear as yellow-brown spots. This method is non-destructive.

-

Phosphomolybdic Acid Stain: Spray the plate with a 10% solution of phosphomolybdic acid in ethanol, then heat the plate at ~110°C. Lipids will appear as dark blue-green spots on a yellow background. This is a destructive method.

-

Primuline Spray: A 0.05% solution of primuline in acetone/water (80/20 v/v) can be used to visualize lipids under UV light. This method is non-destructive.

Visualization of an Experimental Workflow

Conclusion

The this compound-mediated transport system is a marvel of biological engineering, enabling the construction of the essential bacterial cell wall. Its central role and conservation across many bacterial species underscore its importance as a target for antibacterial therapy. A deep, mechanistic understanding of this pathway, supported by robust quantitative data and reproducible experimental protocols, is paramount for the rational design of new drugs that can combat the growing threat of antibiotic resistance. This guide provides a foundational framework for researchers dedicated to this critical endeavor.

References

- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies* | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid II - Wikipedia [en.wikipedia.org]

- 7. Teichoic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Small Molecule that Blocks Wall Teichoic Acid Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intrinsic lipid preferences and kinetic mechanism of Escherichia coli MurG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the MraY and MurG bacterial enzymes for antimicrobial therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Bactoprenol: The Pivotal Lipid Carrier in Bacterial Membrane Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bactoprenol, a C55 isoprenoid alcohol, is an essential lipid carrier molecule embedded in the bacterial cytoplasmic membrane. Its primary function is to transport hydrophilic precursors of cell wall polymers, namely peptidoglycan and teichoic acids, across the hydrophobic membrane to the site of synthesis. This process is fundamental for bacterial growth, division, and viability, making the this compound cycle a prime target for antimicrobial drug development. This technical guide provides a comprehensive overview of this compound's structure, its central role in key biosynthetic pathways, detailed experimental protocols for its study, and quantitative data for the enzymes involved in its cycle.

Introduction

The bacterial cell wall is a complex and dynamic structure crucial for maintaining cell shape and protecting against osmotic stress. The biosynthesis of its major components, peptidoglycan and teichoic acids, involves a series of enzymatic reactions that are spatially and temporally regulated. A key player in this intricate process is this compound, a long-chain lipid alcohol that acts as a shuttle for activated precursors. Understanding the molecular mechanisms of the this compound cycle is paramount for the development of novel antibiotics that can overcome existing resistance mechanisms.

Structure and Physicochemical Properties of this compound

This compound, also known as undecaprenyl alcohol, is a 55-carbon isoprenoid alcohol. Its structure consists of eleven isoprene units, with the double bonds predominantly in the Z (cis) configuration, except for the three terminal double bonds which are in the E (trans) configuration.[1][2] This unique structure confers significant flexibility, which is essential for its carrier function within the membrane.[3] The terminal hydroxyl group is the site of phosphorylation, forming this compound phosphate (BPP), the active form that accepts the cell wall precursors.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₅H₉₂O | [3][4] |

| Molecular Weight | 769.3 g/mol | [3][4] |

| Alternate Names | Undecaprenyl alcohol, C55-isoprenyl alcohol, Dolichol-11 | [1][3] |

| Structure | C55 isoprenoid alcohol with 10 unsaturated and 1 saturated isoprene units | [5][6][7] |

| Stereochemistry | Primarily Z (cis) configuration with three terminal E (trans) double bonds | [1][2] |

Role of this compound in Peptidoglycan Synthesis

The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cytoplasmic membrane, and in the periplasmic space (in Gram-negative bacteria) or cell wall (in Gram-positive bacteria). This compound phosphate is the lipid carrier that transports the peptidoglycan monomer, known as Lipid II, across the cytoplasmic membrane.

The key steps involving this compound are:

-

Formation of Lipid I: The enzyme MraY, an integral membrane protein, catalyzes the transfer of the phospho-N-acetylmuramic acid (MurNAc)-pentapeptide moiety from UDP-MurNAc-pentapeptide to this compound phosphate (BPP), forming MurNAc-(pentapeptide)-pyrophosphoryl-undecaprenol, also known as Lipid I.[8][9]

-

Formation of Lipid II: The peripheral membrane enzyme MurG then transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, creating the complete disaccharide-pentapeptide precursor, Lipid II.[9][10]

-

Translocation: Lipid II is translocated across the cytoplasmic membrane by a flippase, making the disaccharide-pentapeptide unit available for polymerization on the outer face of the membrane.[9]

-

Polymerization: Transglycosylases catalyze the polymerization of the glycan chains by incorporating the disaccharide-pentapeptide from Lipid II into the growing peptidoglycan chain.[5][11]

-

Cross-linking: Transpeptidases form peptide cross-links between adjacent glycan chains, providing rigidity to the cell wall.[5][11]

-

This compound Recycling: After the disaccharide-pentapeptide unit is released, this compound pyrophosphate (BPP-P) is dephosphorylated back to this compound phosphate (BPP) by a phosphatase, allowing it to participate in another round of synthesis. This recycling step is the target of the antibiotic bacitracin.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Vitro Peptidoglycan Synthesis Assay with Lipid II Substrate | Springer Nature Experiments [experiments.springernature.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The structure of this compound, a lipid formed by lactobacilli from mevalonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid II - Wikipedia [en.wikipedia.org]

- 11. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of the Wall: Investigating the Role of Bactoprenol in Teichoic Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Teichoic acids (TAs) are critical anionic glycopolymers that adorn the cell wall of Gram-positive bacteria, playing a pivotal role in cell shape determination, division, and pathogenesis. The biosynthesis of wall teichoic acid (WTA), a major subclass of TAs, is a complex process that relies on the lipid carrier bactoprenol phosphate (also known as undecaprenyl phosphate or C55-P). This technical guide provides a comprehensive overview of the indispensable role of this compound in WTA synthesis, detailing the enzymatic steps of the pathway, experimental protocols for its investigation, and quantitative data to support future research and drug development efforts. The intricate signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this essential bacterial process.

Introduction

The bacterial cell wall is a vital structure that provides mechanical support and protection from the environment. In Gram-positive bacteria, the thick peptidoglycan layer is interwoven with a significant amount of teichoic acids, which can constitute up to 60% of the cell wall's dry weight.[1] Wall teichoic acids (WTAs) are covalently linked to the peptidoglycan, while lipoteichoic acids (LTAs) are anchored to the cytoplasmic membrane. This guide will focus on the biosynthesis of WTAs and the central role of the lipid carrier, this compound.

This compound phosphate acts as a hydrophobic anchor, shuttling the hydrophilic WTA precursors across the cytoplasmic membrane. The synthesis of these this compound-linked intermediates occurs on the cytoplasmic face of the membrane, followed by their translocation to the external face for polymerization and subsequent attachment to the peptidoglycan.[2] Given its crucial role, the WTA biosynthesis pathway, and particularly its dependence on this compound, represents a promising target for the development of novel antimicrobial agents.

The Wall Teichoic Acid Synthesis Pathway: A this compound-Dependent Process

The biosynthesis of WTA is a multi-step enzymatic process that can be broadly divided into the synthesis of the linkage unit, the polymerization of the main chain, and the translocation and attachment to peptidoglycan. This compound phosphate is the foundational molecule upon which the WTA precursor is assembled.

The initial steps of WTA synthesis are highly conserved across many Gram-positive species. The process begins with the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to this compound phosphate, a reaction catalyzed by the enzyme TarO (or TagO in some species). This forms the first lipid-linked intermediate, this compound-PP-GlcNAc (Lipid 0). Subsequently, a series of enzymes, including TarA and TarB, sequentially add further sugar and glycerol/ribitol phosphate moieties to build the complete linkage unit attached to this compound. The main chain of the teichoic acid polymer is then synthesized by polymerases such as TarF and TarL, which extend the chain using CDP-glycerol or CDP-ribitol as donor substrates.

The completed this compound-linked WTA polymer is then translocated across the cytoplasmic membrane by an ABC transporter, typically composed of TarG and TarH. Finally, the WTA polymer is ligated to the peptidoglycan by enzymes that are still being fully characterized.

Key Enzymes and their this compound-Linked Substrates

The following table summarizes the key enzymes involved in the initial stages of WTA biosynthesis in Staphylococcus aureus and their respective this compound-linked substrates and products.

| Enzyme | Gene | Substrate(s) | Product | Cellular Location |

| TarO | tarO | This compound-P, UDP-GlcNAc | This compound-PP-GlcNAc (Lipid 0) | Cytoplasmic Membrane |

| TarA | tarA | This compound-PP-GlcNAc, UDP-ManNAc | This compound-PP-GlcNAc-ManNAc | Cytoplasmic Membrane |

| TarB | tarB | This compound-PP-GlcNAc-ManNAc, CDP-Glycerol | This compound-PP-GlcNAc-ManNAc-Gro-P | Cytoplasmic Membrane |

| TarF | tarF | This compound-PP-GlcNAc-ManNAc-(Gro-P)n, CDP-Glycerol | This compound-PP-GlcNAc-ManNAc-(Gro-P)n+1 | Cytoplasmic Membrane |

| TarL | tarL | This compound-linked linkage unit, CDP-Ribitol | This compound-linked poly(ribitol phosphate) | Cytoplasmic Membrane |

| TarG/H | tarG/H | This compound-linked WTA polymer | Translocated this compound-linked WTA polymer | Cytoplasmic Membrane |

Quantitative Data on this compound and WTA Synthesis

Quantitative understanding of the components of the WTA synthesis pathway is crucial for kinetic modeling and for assessing the efficacy of potential inhibitors. The cellular concentration of this compound phosphate and the kinetic parameters of the key enzymes are critical data points.

| Parameter | Organism | Value | Reference |

| Cellular Concentration of this compound Phosphate | Staphylococcus aureus | ~10^5 molecules/cell | [3] |

| Km of TarO for this compound-P | In vitro reconstitution | Data not readily available | |

| Km of TarA for this compound-PP-GlcNAc | In vitro reconstitution | Data not readily available | |

| Km of TarB for this compound-PP-GlcNAc-ManNAc | In vitro reconstitution | Data not readily available |

Note: Specific kinetic data for the interaction of Tar enzymes with their this compound-linked substrates is an active area of research and not always readily available in published literature.

Experimental Protocols

Investigating the role of this compound in WTA synthesis requires a combination of genetic, biochemical, and biophysical techniques. This section provides detailed methodologies for key experiments.

Purification of His-tagged Tar Enzymes (TarO, TarA, TarB)

This protocol describes the purification of N-terminally His-tagged Tar enzymes from E. coli.

1. Expression:

-

Transform E. coli BL21(DE3) with the expression vector containing the His-tagged tar gene.

-

Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-18 hours.

-

Harvest the cells by centrifugation and store the pellet at -80°C.

2. Lysis:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Centrifuge the lysate at high speed to pellet the cell debris.

3. Affinity Chromatography:

-

Load the cleared lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

4. Gel Filtration (Optional):

-

For higher purity, concentrate the eluted protein and apply it to a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Collect the fractions containing the purified protein.

5. Analysis:

-

Analyze the purity of the protein by SDS-PAGE.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Reconstitution of the Initial Steps of WTA Synthesis

This protocol allows for the in vitro synthesis of early this compound-linked WTA intermediates.

1. Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT):

-

Purified TarO, TarA, and TarB enzymes.

-

This compound phosphate (solubilized in a detergent like Triton X-100).

-

UDP-GlcNAc, UDP-ManNAc, and CDP-Glycerol.

-

Radiolabeled precursor (e.g., [α-³²P]UDP-GlcNAc or [¹⁴C]UDP-GlcNAc) for detection.

-

2. Incubation:

-

Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

3. Extraction of Lipid Intermediates:

-

Stop the reaction by adding a mixture of chloroform and methanol (1:1 v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

The this compound-linked intermediates will partition into the organic phase.

4. Analysis:

-

Spot the organic phase onto a silica thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water:ammonium hydroxide in a specific ratio).

-

Visualize the radiolabeled products by autoradiography.

Quantitative Analysis of this compound-Linked Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of WTA precursors.

1. Sample Preparation:

-

Extract the lipid intermediates from bacterial cells or in vitro reactions as described in section 4.2.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol).

2. LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase liquid chromatography column.

-

Elute the compounds using a gradient of appropriate solvents (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect the this compound-linked intermediates using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each intermediate should be determined beforehand.

3. Quantification:

-

Generate a standard curve using synthetic standards of the this compound-linked intermediates of known concentrations.

-

Quantify the amount of each intermediate in the sample by comparing its peak area to the standard curve.

Functional Reconstitution of the TarGH ABC Transporter in Proteoliposomes

This protocol describes the reconstitution of the WTA transporter into artificial lipid vesicles to study its transport activity.[2][4][5]

1. Proteoliposome Preparation:

-

Prepare liposomes from a defined lipid mixture (e.g., E. coli polar lipids) by sonication or extrusion.

-

Solubilize the purified TarGH transporter in a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

-

Mix the solubilized transporter with the pre-formed liposomes.

-

Remove the detergent slowly by dialysis or by using adsorbent beads (e.g., Bio-Beads). This will lead to the insertion of the transporter into the liposome bilayer, forming proteoliposomes.

2. Transport Assay:

-

Load the proteoliposomes with ATP by freeze-thaw cycles or sonication.

-

Add the radiolabeled this compound-linked WTA substrate to the external medium.

-

Initiate the transport reaction by raising the temperature to 37°C.

-

At different time points, stop the reaction by rapid filtration through a membrane filter to separate the proteoliposomes from the external substrate.

-

Wash the filter to remove non-transported substrate.

3. Measurement of Transport:

-

Quantify the amount of radioactivity retained on the filter using a scintillation counter.

-

The rate of transport can be calculated from the initial linear phase of substrate uptake.

Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Wall Teichoic Acid Synthesis Pathway

Caption: Overview of the this compound-dependent wall teichoic acid synthesis pathway.

Experimental Workflow for In Vitro WTA Synthesis Analysis

Caption: Experimental workflow for the in vitro reconstitution and analysis of WTA synthesis.

Logical Relationship of this compound in Cell Wall Synthesis

Caption: this compound-P as a central hub for multiple cell wall biosynthetic pathways.

Conclusion

This compound is undeniably the linchpin in the synthesis of wall teichoic acids in Gram-positive bacteria. Its role as a lipid carrier is essential for the assembly and transport of WTA precursors across the cytoplasmic membrane. The intricate enzymatic machinery that utilizes this compound-linked intermediates presents a wealth of potential targets for novel antibacterial therapies. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to understanding and exploiting this fundamental bacterial pathway. Further research into the kinetics of the Tar enzymes and the precise mechanism of the TarGH transporter will undoubtedly pave the way for the development of next-generation antibiotics that can combat the growing threat of antimicrobial resistance.

References

- 1. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane reconstitution of ABC transporters and assays of translocator function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iupac.org [publications.iupac.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.rug.nl [pure.rug.nl]

Whitepaper: The Nexus of Bactoprenol and Antibiotic Resistance: A Technical Exploration for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates a departure from conventional drug targets. The bacterial cell wall, a structure essential for survival and absent in eukaryotes, remains a prime target for antimicrobial development. Central to the synthesis of peptidoglycan, the primary component of the cell wall, is the lipid carrier bactoprenol. This C55-isoprenoid alcohol is responsible for transporting peptidoglycan precursors across the cytoplasmic membrane. Its essential and highly conserved nature makes the this compound cycle a compelling, yet underexploited, target for novel antibiotics. This technical guide provides an in-depth analysis of the this compound cycle, details how current antibiotics interfere with this pathway, explores the mechanisms by which bacteria develop resistance, and presents key experimental protocols for studying these interactions. By consolidating this information, we aim to provide a foundational resource for researchers dedicated to developing the next generation of antimicrobials that target this critical pathway.

The this compound Cycle: The Linchpin of Cell Wall Synthesis

The synthesis of the bacterial cell wall is a complex process that spans the cytoplasm, the cell membrane, and the periplasmic space. The this compound cycle is the membrane-associated phase of this process, responsible for the transport of hydrophilic peptidoglycan precursors through the hydrophobic cytoplasmic membrane.[1][2]

The cycle can be summarized in four key stages:

-

Lipid I Formation: In the cytoplasm, water-soluble precursors N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) with an attached pentapeptide are synthesized and activated with uridine diphosphate (UDP).[1] The first membrane-bound step is catalyzed by the MraY transferase, which links the NAM-pentapeptide portion to the membrane-anchored this compound phosphate (C55-P) to form Lipid I, releasing UMP.[3]

-

Lipid II Formation: The MurG transferase then adds NAG to Lipid I, forming the complete peptidoglycan monomer, Lipid II.[3][4] This molecule, with its disaccharide-pentapeptide head group, is now ready for transport across the membrane.[5]

-

Translocation and Polymerization: Lipid II is "flipped" across the cytoplasmic membrane to the periplasmic face by a flippase.[5] Here, Penicillin-Binding Proteins (PBPs) catalyze two reactions: glycosyltransfer, which polymerizes the disaccharide units into long glycan chains, and transpeptidation, which cross-links the pentapeptide stems, creating the strong, mesh-like peptidoglycan sacculus.

-

This compound Recycling: The translocation and polymerization process releases this compound pyrophosphate (C55-PP). For the cycle to continue, a specific phosphatase must remove the terminal phosphate group to regenerate this compound phosphate (C55-P), which is then flipped back to the cytoplasmic face of the membrane to begin a new cycle.[3]

This compound Pathway: A Prime Target for Antibiotics

The essentiality and exposure of this compound-bound intermediates make them an "Achilles' heel" for antibiotic attack.[6] Unlike many antibiotic targets which are intracellular enzymes, Lipid II is exposed on the outer leaflet of the membrane, making it highly accessible.[6] Antibiotics that target this pathway can be broadly classified by the specific intermediate they bind.

-

Lipid II Binders: This is the largest class and includes clinically vital drugs like the glycopeptide vancomycin and last-resort antibiotics like teixobactin and the lantibiotic nisin .[5][6][7] These agents bind to different moieties on the Lipid II molecule, but the outcome is the same: they sequester the entire precursor, preventing its incorporation into the growing peptidoglycan chain.[8] This sequestration effectively halts cell wall synthesis and removes this compound from the available pool.[8] Some lantibiotics, like nisin, use Lipid II as a docking molecule to form pores in the membrane, leading to rapid cell death.[4][6][8]

-

This compound Pyrophosphate (C55-PP) Binders: The most prominent member of this class is bacitracin . It forms a tight complex with C55-PP, the form of this compound immediately after the precursor has been donated to the cell wall.[8][9] This binding prevents the phosphatase from removing the terminal phosphate, thereby trapping this compound in its pyrophosphate form and halting its essential recycling.[9]

-

This compound Phosphate (C55-P) Binders: The lipopeptide friulimicin B directly targets the active, recycled form of the carrier, this compound phosphate.[10] By forming a complex with C55-P, it abducts the carrier before it can even participate in the first step of the membrane cycle. This blocks not only peptidoglycan synthesis but also other C55-P-dependent pathways like teichoic acid synthesis.[10]

Mechanisms of Resistance to this compound-Targeting Agents

A significant advantage of targeting Lipid II is its non-protein nature, which means resistance cannot arise from a simple point mutation in a single gene, as is common for enzyme-targeting drugs.[6] However, bacteria are resilient and have evolved sophisticated mechanisms to counteract these potent inhibitors.

-

Upregulation of Stress Responses: Bacteria possess cell envelope stress response systems that detect and react to damage. Prolonged exposure to the Lipid II binder teixobactin in Enterococcus faecalis selected for mutants with mutations in liaF, a negative regulator of the LiaFSR cell envelope stress response system.[6] This leads to constitutive activation of the response, which confers broad tolerance to teixobactin and other cell wall-active agents like daptomycin.[6]

-

Increased Target Precursor Synthesis: Resistance to bacitracin can be achieved by upregulating the synthesis of BcrC, an enzyme believed to be an undecaprenyl pyrophosphate phosphatase (UPP-Pase).[8] This enzyme presumably acts on the outer face of the membrane to convert the bacitracin-sequestered C55-PP directly back into the usable C55-P form, effectively bypassing the bacitracin-induced block in the recycling pathway.[8]

-

Mutations in Metabolic Pathways: Studies on teixobactin tolerance also identified mutations in the mevalonate pathway, which is involved in the synthesis of isoprenoid precursors, the building blocks of this compound itself.[6] This suggests that altering the pool of available this compound or its precursors can contribute to reduced susceptibility.

Quantitative Data Presentation

The efficacy of antibiotics targeting the this compound cycle can be quantified through various means, including determining the Minimum Inhibitory Concentration (MIC) and measuring the direct inhibition of cell wall precursor synthesis in vitro.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Antibiotics

| Antibiotic | Target | Target Organism | MIC (µg/mL) | Citation |

| NAI-107 (Lantibiotic) | Lipid II | S. aureus ATCC 29213 | 0.5 | [4] |

| NAI-107 (Lantibiotic) | Lipid II | Vancomycin-Resistant E. faecalis | 1 | [4] |

| Vancomycin | Lipid II | S. aureus ATCC 29213 | 1 | [4] |

| Bacitracin | C55-PP | S. aureus ATCC 29213 | 4 | [4] |

| Fosfomycin | MurA (Cytoplasmic) | E. coli | ~1 µM (IC50) | [11] |

Table 2: In Vitro Inhibition of Lipid II Synthesis

| Antibiotic | Molar Ratio (Antibiotic:C55-P) | Organism for Membranes | % Inhibition of Lipid II Synthesis | Citation |

| NAI-107 | 1:1 | M. luteus | 69% | [4] |

| NAI-107 | 2:1 | M. luteus | 100% | [4] |

| Friulimicin B | 1:1 | M. luteus | ~100% | [10] |

| Empedopeptin | 2:1 | M. luteus | ~100% | [12] |

Key Experimental Protocols

Investigating the interaction between antibiotics and the this compound cycle requires specialized in vitro and whole-cell assays.

In Vitro Lipid II Synthesis Assay with Micrococcus luteus Membranes

This assay is a cornerstone for studying inhibitors of the membrane-bound steps of peptidoglycan synthesis. It reconstitutes the formation of Lipid I and Lipid II from purified precursors using bacterial membranes as a source of MraY and MurG enzymes.

Methodology:

-

Membrane Preparation: Grow Micrococcus luteus to mid-log phase, harvest cells, and lyse them (e.g., via French press or sonication). Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl) and determine the protein concentration.

-

Reaction Mixture: In a microcentrifuge tube, combine the following in a final volume of 50 µL:

-

M. luteus membrane preparation (e.g., 200 µg protein).[12]

-

Undecaprenyl phosphate (C55-P) (e.g., 5 nmol).[12]

-

UDP-MurNAc-pentapeptide (e.g., 50 nmol).[12]

-

UDP-GlcNAc (e.g., 50 nmol). For quantification, a radiolabeled version such as [¹⁴C]UDP-GlcNAc is used.[4][12]

-

Reaction Buffer (e.g., 60 mM Tris-HCl, 5 mM MgCl₂, pH 7.5).[12]

-

Detergent (e.g., 0.5% w/v Triton X-100) to solubilize lipids.[12]

-